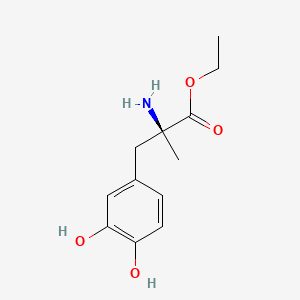
Methyldopate
概要
説明
Methyldopate is a chemical compound primarily known for its use as an antihypertensive agent. It is a prodrug of methyldopa, meaning it is converted into the active form, methyldopa, in the body. Methyldopa is a centrally acting alpha-2 adrenergic agonist that helps manage hypertension by reducing the activity of the sympathetic nervous system .
準備方法
Synthetic Routes and Reaction Conditions: Methyldopate hydrochloride can be synthesized through a novel method that involves converting meprin raw material into anhydrous meprin. This is then heated, reflowed, and condensed in an anhydrous chlorine hydride ethanol solution to obtain this compound hydrochloride . Another method involves dissolving methyldopa in a saturated hydrogen chloride low-alcohol solution, heating it under reflux, and then crystallizing the product under nitrogen protection .
Industrial Production Methods: Industrial production of this compound hydrochloride follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then packaged and stored in well-closed containers at controlled temperatures to maintain its stability .
化学反応の分析
Types of Reactions: Methyldopate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into the active form, methyldopa, and for its subsequent pharmacological effects .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include hydrogen chloride, ethanol, and various solvents. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed: The major product formed from the reactions of this compound is methyldopa, which is the active form of the compound. Methyldopa is further metabolized in the body to exert its antihypertensive effects .
科学的研究の応用
Methyldopate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and reactions of alpha-2 adrenergic agonists. In biology and medicine, this compound is used to manage hypertension, especially in pregnant women and patients with renal insufficiency . Additionally, methyldopa–tin complexes have been synthesized and used as photostabilizers for polyvinyl chloride, protecting it from photodecomposition .
作用機序
Methyldopate works by being converted into methyldopa in the body. Methyldopa then acts as an agonist at alpha-2 adrenergic receptors in the brainstem, reducing adrenergic neuronal outflow and causing vasodilation. This leads to a decrease in blood pressure . The exact mechanism involves the inhibition of adrenergic signals and the reduction of vasoconstrictor activity .
類似化合物との比較
Methyldopate is similar to other alpha-2 adrenergic agonists, such as clonidine and guanfacine. this compound is unique in its use as a prodrug of methyldopa, which is particularly beneficial for managing hypertension in specific patient populations . Other similar compounds include alpha-methyldopa and L-alpha-methyldopa, which share similar pharmacological properties but differ in their chemical structures and specific applications .
特性
IUPAC Name |
ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8/h4-6,14-15H,3,7,13H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEBYYWCXTVYCR-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048523 | |
| Record name | 3-Hydroxy-alpha-methyl-L-tyrosine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6014-30-8 | |
| Record name | 3-Hydroxy-α-methyl-L-tyrosine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6014-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-alpha-methyl-L-tyrosine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLDOPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2579Z4P04J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-1-ium-1-ylidene]methanediamine;chloride](/img/structure/B8069770.png)
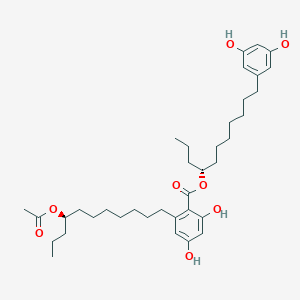
![(3E)-3-[5-(1H-indol-3-yl)-2-oxo-1H-pyrrol-3-ylidene]-1H-indol-2-one](/img/structure/B8069797.png)
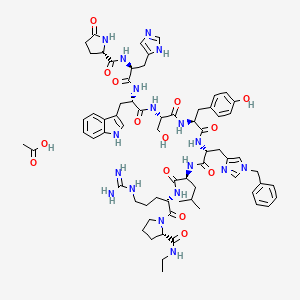
![5,5a-Dihydro-1,5a,9,13-tetrahydroxy-3,7-dimethyl-4H,10H,12H,16H-dibenzo[de,d'e']furo[2,3-g](/img/structure/B8069811.png)
![cyclo[D-Ala-D-Trp-Unk-D-Ala-D-Val-DL-Phe-DL-Val]](/img/structure/B8069812.png)
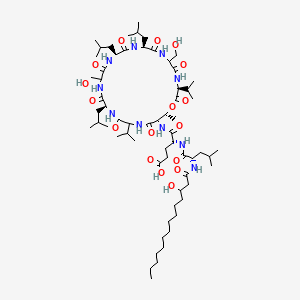
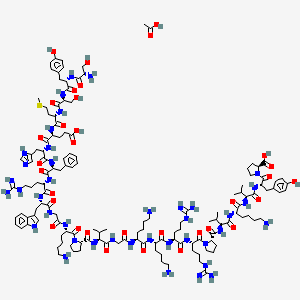
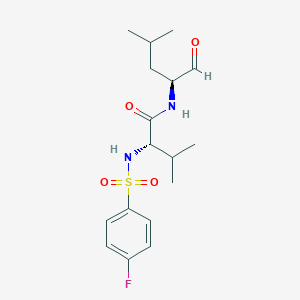
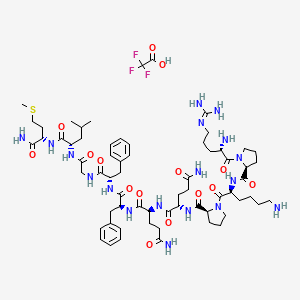
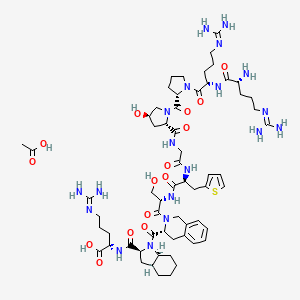
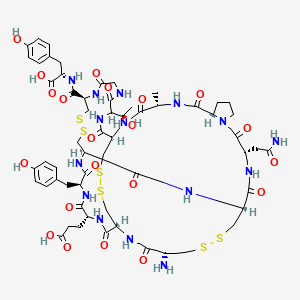
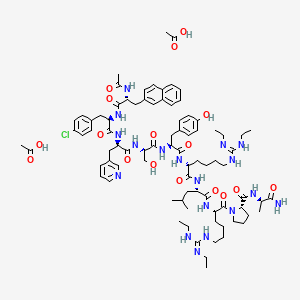
![S-[2,3-bis[(1-oxohexadecyl)oxy]propyl]-N-(1-oxohexadecyl)-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-L-lysine,trifluoroacetatesalt](/img/structure/B8069884.png)
